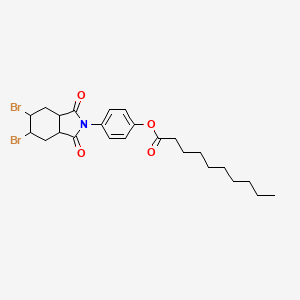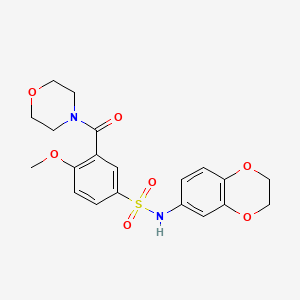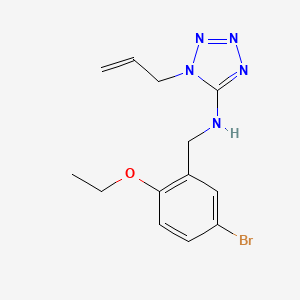
4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate is a complex organic compound characterized by its unique structure, which includes bromine atoms and a decanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification with decanoic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated derivatives.
Aplicaciones Científicas De Investigación
4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity. This compound can also interfere with cellular pathways, resulting in the modulation of biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
- 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
Uniqueness
Compared to similar compounds, 4-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl decanoate is unique due to its decanoate ester group, which imparts distinct physicochemical properties. This structural feature enhances its solubility in organic solvents and its potential for use in various applications .
Propiedades
Fórmula molecular |
C24H31Br2NO4 |
|---|---|
Peso molecular |
557.3 g/mol |
Nombre IUPAC |
[4-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] decanoate |
InChI |
InChI=1S/C24H31Br2NO4/c1-2-3-4-5-6-7-8-9-22(28)31-17-12-10-16(11-13-17)27-23(29)18-14-20(25)21(26)15-19(18)24(27)30/h10-13,18-21H,2-9,14-15H2,1H3 |
Clave InChI |
XOSWUIPYHKIQSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)N2C(=O)C3CC(C(CC3C2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12483234.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12483239.png)
![1-[2-(3-Chloro-4-ethoxyphenyl)ethyl]-3-phenylthiourea](/img/structure/B12483244.png)

![2-[(benzylsulfanyl)acetyl]-N-[(2-chlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B12483256.png)
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12483266.png)
![2-chloro-4-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12483274.png)
![Ethyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483278.png)
![5-({3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483280.png)
![2,4-dichloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483281.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12483291.png)

![1-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12483302.png)
![4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12483308.png)
